molecular formula C15H13FO3 B563163 4'-Hydroxy Flurbiprofen-d3 CAS No. 1189694-02-7

4'-Hydroxy Flurbiprofen-d3

Cat. No.: B563163
CAS No.: 1189694-02-7
M. Wt: 263.283
InChI Key: GTSMMBJBNJDFRA-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxy Flurbiprofen-d3 is a deuterium-labeled derivative of 4’-Hydroxy Flurbiprofen. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Flurbiprofen-d3 involves the deuteration of 4’-Hydroxy Flurbiprofen. Deuteration is typically achieved through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of 4’-Hydroxy Flurbiprofen-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms into the compound. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Flurbiprofen-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 4’-Hydroxy Flurbiprofen-d3 can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4’-Hydroxy Flurbiprofen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Flurbiprofen-d3 is similar to that of 4’-Hydroxy Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles, potentially leading to improved drug properties .

Comparison with Similar Compounds

4’-Hydroxy Flurbiprofen-d3 is unique due to its deuterium labeling. Similar compounds include:

The uniqueness of 4’-Hydroxy Flurbiprofen-d3 lies in its stable isotope labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.